![molecular formula C16H19NO2S B2639544 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide CAS No. 1351604-84-6](/img/structure/B2639544.png)
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as N-acylation . For example, a compound like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
Thiophene, a common component of these compounds, is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles .Scientific Research Applications
Pharmacological Applications
Histone Deacetylase Inhibition
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitution, have been designed, synthesized, and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds, particularly a thiophene-substituted derivative, showed inhibitory activity against HDAC enzymes and exhibited antiproliferative activity against human cancer cell lines, suggesting their potential in cancer therapy (Jiao et al., 2009).
Organic Chemistry and Synthesis
Chemoselective Reactions
Research on chemoselective reactions of related compounds, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles has led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These studies offer insights into the reactivity of compounds with multiple nucleophilic centers, contributing to the development of new synthetic methodologies (Hajji et al., 2002).
Synthesis of Thiophene Derivatives
The synthesis of new 3-arylpropenamides having a thiophene ring has been explored, highlighting the pharmacological interest in thiophene derivatives due to their potential bioactive properties. This research provides a basis for the development of compounds with varied pharmacological actions (Tabuuchi, 1960).
Biochemical Studies
Antifungal Peptides
Computational peptidology supported by conceptual density functional theory has been applied to study new antifungal tripeptides. This approach aids in understanding the chemical reactivity and bioactivity of peptides, offering a foundation for drug design processes (Flores-Holguín et al., 2019).
Green Chemistry
Ionic Liquid Synthesis
A novel and environmentally friendly synthesis method for 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives in an ionic liquid ([bmim]BF4) has been developed. This method highlights the advantages of ionic liquids in organic synthesis, including operational simplicity, mild conditions, and high yields (Li et al., 2013).
Future Directions
Indole derivatives, which have a structure similar to the compound you mentioned, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide” and similar compounds could have interesting applications in the future.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound depends on its specific targets. For example, indole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDPIDKTJSHTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide |
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